

"Ethyl 2-hydroxy-5-methoxybenzoate" potential biological activities

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Compound of Interest

Compound Name: *Ethyl 2-hydroxy-5-methoxybenzoate*

CAS No.: 22775-40-2

Cat. No.: B1212179

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An In-depth Technical Guide to the Potential Biological Activities of **Ethyl 2-hydroxy-5-methoxybenzoate**

Foreword

The exploration of novel therapeutic agents is a cornerstone of modern drug discovery. Small molecules, particularly those derived from natural scaffolds like salicylic acid, continue to provide a rich source of lead compounds. **Ethyl 2-hydroxy-5-methoxybenzoate**, a simple aromatic ester, belongs to this promising class of molecules. While direct and extensive research on this specific compound is nascent, its structural features—a phenolic hydroxyl group, a methoxy substituent, and an ethyl ester moiety—suggest a spectrum of potential biological activities based on well-documented structure-activity relationships of related phenolic compounds.

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple literature review to provide a forward-looking, hypothesis-driven framework for investigating the therapeutic potential of **Ethyl 2-hydroxy-5-**

methoxybenzoate. By synthesizing data from structurally analogous compounds, we will delineate plausible mechanisms of action and provide detailed, field-proven experimental protocols to validate these hypotheses. This document serves as both a strategic overview and a practical handbook for unlocking the pharmacological promise of this molecule.

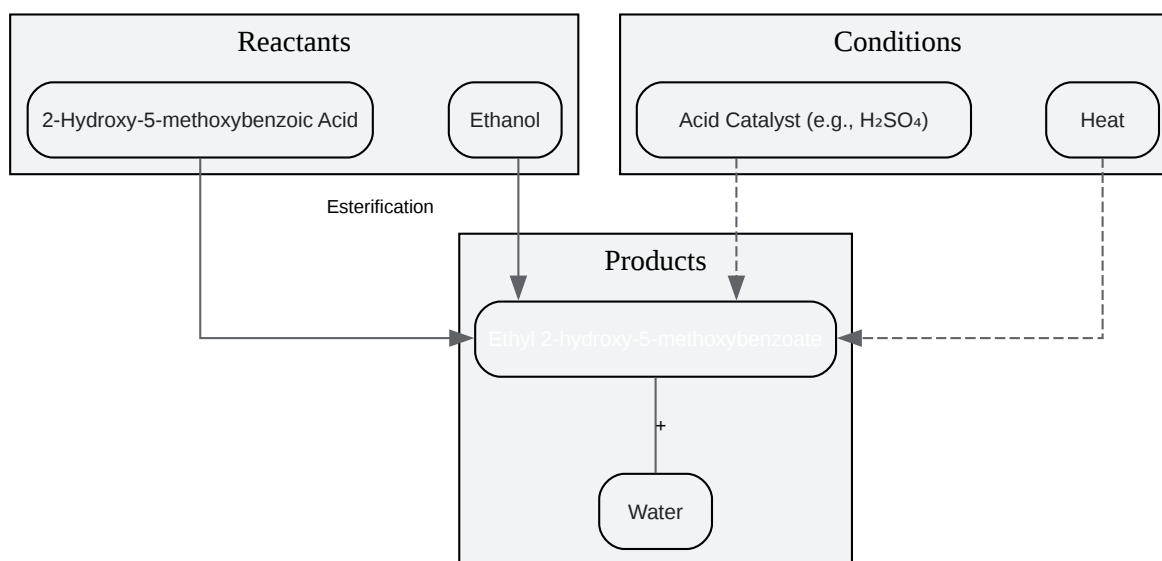
Molecular Profile and Synthesis

Ethyl 2-hydroxy-5-methoxybenzoate (EHMB) is an organic compound with the molecular formula $C_{10}H_{12}O_4$.^[1] It is the ethyl ester of 2-hydroxy-5-methoxybenzoic acid.

Table 1: Physicochemical Properties of **Ethyl 2-hydroxy-5-methoxybenzoate**

Property	Value	Source
IUPAC Name	ethyl 2-hydroxy-5-methoxybenzoate	PubChem ^[1]
Molecular Weight	196.20 g/mol	PubChem ^[1]
Molecular Formula	$C_{10}H_{12}O_4$	PubChem ^[1]
CAS Number	22775-40-2	Smolecule ^[2]
SMILES	<chem>CCOC(=O)C1=C(C=CC(=C1)OC)O</chem>	PubChem ^[1]

The synthesis of EHMB is typically achieved through a straightforward Fischer esterification of its parent carboxylic acid, 2-hydroxy-5-methoxybenzoic acid, with ethanol in the presence of an acid catalyst.^[2] This reaction is fundamental in medicinal chemistry for enhancing the lipophilicity of a parent drug, which can favorably modulate its absorption, distribution, metabolism, and excretion (ADME) profile.



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Caption: Fisher esterification workflow for EHMB synthesis.

Postulated Anti-Inflammatory Activity and Mechanism

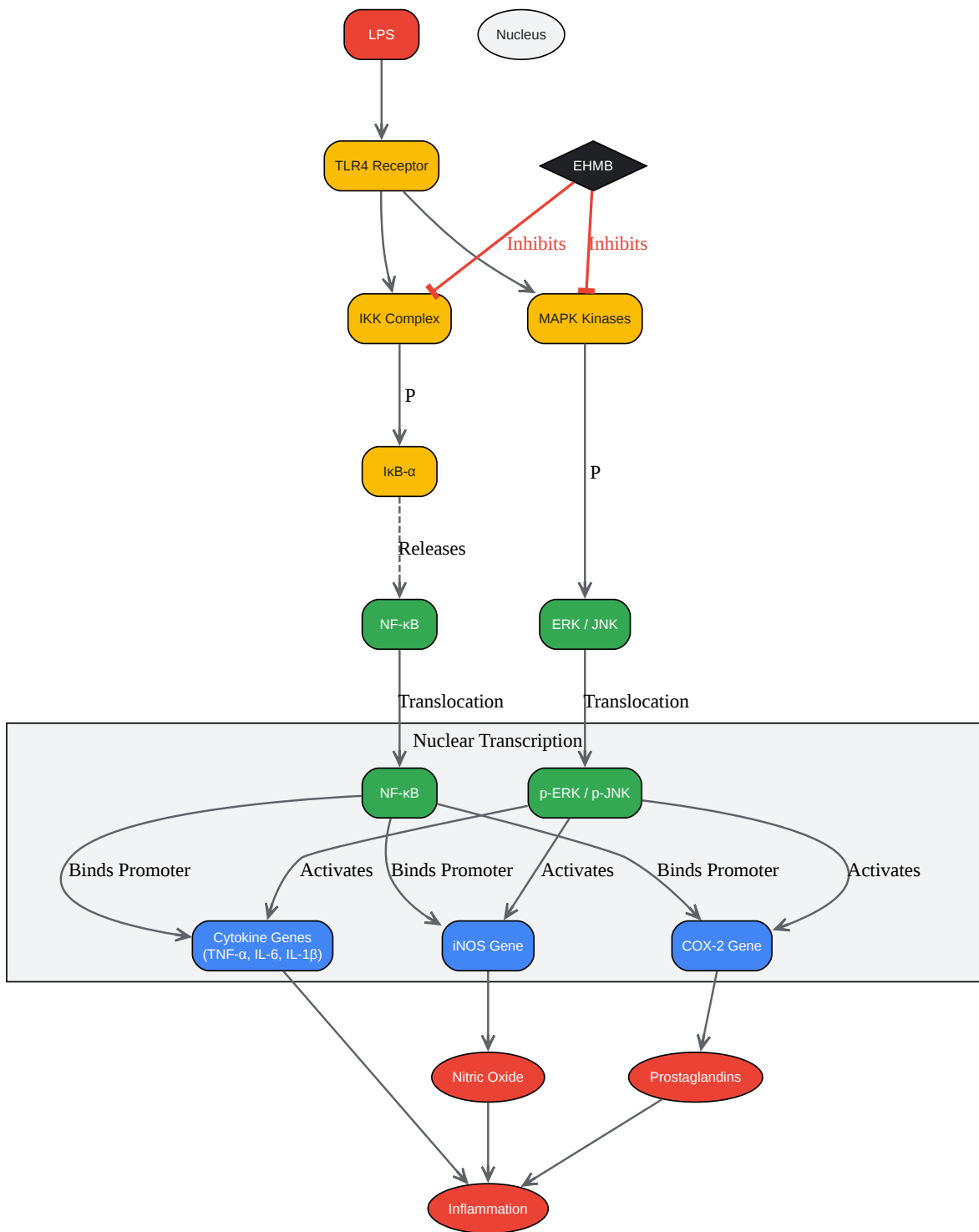
While direct studies on EHMB are limited, extensive research on structurally related compounds, such as brominated vanillin derivatives and other hydroxybenzoic acids, allows us to propose a robust hypothesis for its anti-inflammatory mechanism.^{[3][4]} The primary mechanism is likely the suppression of key inflammatory mediators through the modulation of the NF- κ B and MAPK signaling pathways.

Proposed Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate Toll-like receptor 4 (TLR4), triggering a downstream cascade that leads to the activation of transcription factor NF- κ B and Mitogen-Activated Protein Kinases (MAPKs) like ERK and JNK. These pathways culminate in the expression of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF- α , IL-1 β , IL-6). We hypothesize that EHMB intervenes by inhibiting the phosphorylation of key upstream

regulators, specifically I κ B- α (the inhibitory subunit of NF- κ B) and the MAPKs themselves. This prevents NF- κ B translocation to the nucleus and dampens the overall inflammatory response.

[4]



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Caption: Proposed anti-inflammatory mechanism of EHMB.

Experimental Validation Protocols

This protocol provides a robust system for initial screening by mimicking an inflammatory response in a cell-based model.

Objective: To determine if EHMB can reduce the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.

Methodology:

- **Cell Culture:** Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
- **Compound Treatment:** Pre-treat the cells with various concentrations of EHMB (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Dexamethasone).
- **LPS Stimulation:** Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group. Incubate for 24 hours.
- **Nitric Oxide Measurement (Griess Assay):**
 - Collect 50 µL of the cell culture supernatant from each well.
 - Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
 - Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
 - Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
- **Cytokine Measurement (ELISA):** Use the remaining supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's

instructions.

- **Cell Viability (MTT Assay):** After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure the observed effects are not due to cytotoxicity.

Objective: To confirm if EHMB's anti-inflammatory effect is mediated through the inhibition of NF- κ B and MAPK pathway phosphorylation.

Methodology:

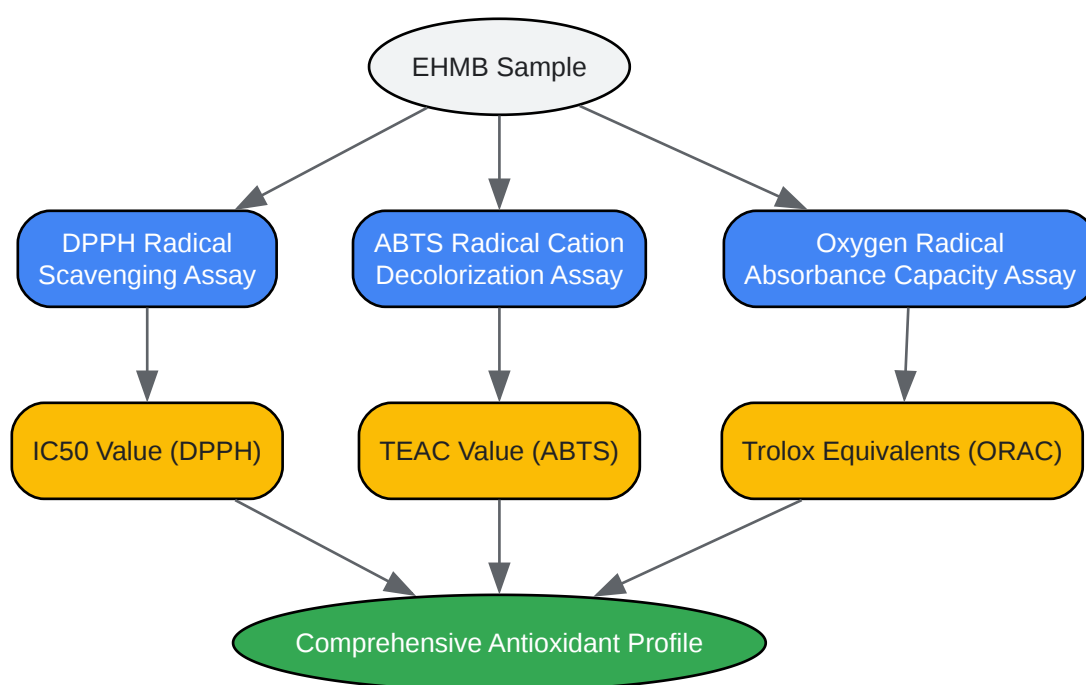
- **Cell Culture and Treatment:** Culture and seed RAW 264.7 cells in 6-well plates. Pre-treat with EHMB (at an effective concentration determined from Protocol 2.2.1) for 2 hours, followed by LPS (1 μ g/mL) stimulation for a shorter duration (e.g., 30-60 minutes, as phosphorylation is an early event).
- **Protein Extraction:** Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
- **SDS-PAGE and Transfer:** Separate 20-30 μ g of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
- **Immunoblotting:**
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane overnight at 4°C with primary antibodies against: p-I κ B- α , I κ B- α , p-ERK, ERK, p-JNK, JNK, and a loading control (β -actin or GAPDH).
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an ECL (chemiluminescence) detection system. Densitometry analysis is used to quantify the ratio of phosphorylated to total protein.

Potential Antioxidant Activity

The phenolic hydroxyl group on the EHMB scaffold is a key structural motif for antioxidant activity. It can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions. The electron-donating methoxy group at the para-position further stabilizes the resulting phenoxy radical, enhancing its antioxidant capacity.

Experimental Workflow for Antioxidant Capacity Assessment

A multi-assay approach is crucial for a comprehensive evaluation of antioxidant potential, as different assays reflect different mechanisms of action (e.g., hydrogen atom transfer vs. electron transfer).



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Caption: Workflow for comprehensive antioxidant screening.

Protocol: DPPH Free Radical Scavenging Assay

This is a widely used initial screening method based on electron transfer.

Objective: To measure the capacity of EHMB to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Methodology:

- **Reagent Preparation:** Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
- **Sample Preparation:** Prepare a stock solution of EHMB in methanol and create a series of dilutions. Ascorbic acid or Trolox should be used as a positive control.
- **Reaction:** In a 96-well plate, add 100 μ L of the DPPH solution to 100 μ L of each EHMB dilution (or control/blank).
- **Incubation:** Incubate the plate in the dark at room temperature for 30 minutes.
- **Measurement:** Measure the absorbance at 517 nm. The scavenging of the DPPH radical is observed as a color change from violet to yellow.
- **Calculation:** The percentage of radical scavenging activity is calculated as follows:
 - % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$
 - Where A_{control} is the absorbance of the DPPH solution with methanol, and A_{sample} is the absorbance with the EHMB sample.
- **IC₅₀ Determination:** Plot the % inhibition against the concentration of EHMB to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Antimicrobial Potential

Salicylate derivatives have a long history as antimicrobial agents. The lipophilicity of EHMB may facilitate its passage through microbial cell membranes. While its specific mechanism is unknown, it could involve membrane disruption, enzyme inhibition, or interference with cellular metabolism.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of EHMB against a panel of pathogenic bacteria (e.g., *Staphylococcus aureus*, *Escherichia coli*) and fungi (e.g., *Candida albicans*).

Methodology:

- **Inoculum Preparation:** Grow microbial cultures overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a standardized final concentration of approximately 5×10^5 CFU/mL.
- **Compound Dilution:** In a 96-well microtiter plate, perform a two-fold serial dilution of EHMB in the broth. Concentrations could range from 512 $\mu\text{g/mL}$ down to 1 $\mu\text{g/mL}$.
- **Controls:** Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
- **Inoculation:** Add the standardized microbial inoculum to all wells except the negative control.
- **Incubation:** Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
- **MIC Determination:** The MIC is the lowest concentration of EHMB at which there is no visible turbidity (growth). A viability indicator like resazurin can be added to aid visualization.

Preliminary Pharmacokinetic and Toxicological Profile

A preliminary assessment of safety and stability is critical in early-stage drug discovery.

Protocol: In Vitro Hemolysis Assay

Objective: To assess the potential of EHMB to damage red blood cells, a key indicator of systemic toxicity.^[5]

Methodology:

- **Blood Collection:** Obtain fresh whole blood (e.g., sheep or human) with an anticoagulant. Centrifuge to pellet the red blood cells (RBCs), wash three times with phosphate-buffered

saline (PBS), and resuspend to a 2% (v/v) solution in PBS.

- Treatment: In microcentrifuge tubes, mix 100 μ L of the 2% RBC suspension with 100 μ L of EHMB at various concentrations.
- Controls: Use PBS as a negative control (0% hemolysis) and 0.1% Triton X-100 as a positive control (100% hemolysis).
- Incubation: Incubate all tubes for 1 hour at 37°C with gentle agitation.
- Centrifugation: Centrifuge the tubes to pellet intact RBCs.
- Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
- Calculation:
 - % Hemolysis = $[(A_{\text{sample}} - A_{\text{neg_control}}) / (A_{\text{pos_control}} - A_{\text{neg_control}})] * 100$

Conclusion and Future Directions

Ethyl 2-hydroxy-5-methoxybenzoate is a molecule of considerable, albeit largely unexplored, therapeutic potential. Based on robust evidence from structurally related compounds, it is strongly hypothesized to possess significant anti-inflammatory, antioxidant, and antimicrobial properties. The proposed anti-inflammatory mechanism, involving the dual inhibition of NF- κ B and MAPK pathways, presents a compelling avenue for the development of novel treatments for inflammatory disorders.

The experimental frameworks provided in this guide offer a clear and logical path to systematically validate these hypotheses. Future work should focus on:

- Executing the described in vitro assays to generate quantitative data (IC₅₀, MIC values) for EHMB.
- Advancing to in vivo models of inflammation (e.g., carrageenan-induced paw edema^[6]) and infection to confirm efficacy.

- Conducting lead optimization through medicinal chemistry to enhance potency and refine the ADME profile.

This document provides the foundational strategy for transforming **Ethyl 2-hydroxy-5-methoxybenzoate** from a chemical entity into a validated lead compound for drug discovery.

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